molecular formula C14H13ClN4 B2513859 7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 861210-58-4

7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2513859
CAS RN: 861210-58-4
M. Wt: 272.74
InChI Key: RVMAVNTWFZBIEX-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-b]pyridazine is a class of compounds that are part of the larger family of triazolopyridazines . These compounds are characterized by a pyridazine ring fused with a 1,2,4-triazole ring . They have been synthesized effectively using various starting materials .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused ring system, which includes a five-membered 1,2,4-triazole ring and a six-membered pyridazine ring .


Chemical Reactions Analysis

These compounds have been used in various chemical reactions, including the synthesis of novel CDK2 inhibitors and the construction of new low-sensitivity high-energy materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents. Some compounds in this class exhibit remarkable thermal stabilities and others have shown weak luminescent properties in MeCN solution .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of triazolopyridazine, exploring their potential as biological agents. For instance, Biagi et al. (2002) prepared new tricyclic derivatives bearing a methyl substituent on the triazole ring, aiming to evaluate their binding assays toward adenosine A1 and A2A receptors (Biagi et al., 2002). This highlights the compound's relevance in modulating receptor activities, potentially offering therapeutic applications.

Crystal Structure and Theoretical Studies

The crystal structure characterization and theoretical studies of triazolopyridazine derivatives, such as those conducted by Sallam et al. (2021), provide insights into the molecular properties and interactions of these compounds. DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks have been employed to understand the dominant interaction energies involved in molecular packing, contributing to the design of molecules with desired properties (Sallam et al., 2021).

Antiproliferative Activity

A study by Ilić et al. (2011) revealed that ester forms of [1,2,4]triazolo[4,3-b]pyridazine derivatives inhibited the proliferation of endothelial and tumor cells. Although the compounds lost some activities related to thrombin inhibition and fibrinogen receptor antagonism, their antiproliferative effects on cells indicate potential applications in cancer research (Ilić et al., 2011).

Energetic Material Applications

Chen et al. (2021) used [1,2,4]triazolo[4,3-b]pyridazine as a building block for creating new high-energy materials with low sensitivity. The synthesized compounds showcased high energetic properties with good thermostability, making them suitable for applications requiring high-performance energetic materials (Chen et al., 2021).

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure and substituents. Some compounds in this class exhibit excellent insensitivity toward external stimuli, suggesting potential applications as secondary explosives .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine class of compounds has shown promise in various fields, including medicinal chemistry and materials science . Future research may focus on the development of new synthetic routes and the exploration of their potential applications in various fields .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)18-19-8-16-17-14(9)19/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMAVNTWFZBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324095
Record name 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-[(4-Chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

861210-58-4
Record name 7-[(4-chlorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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